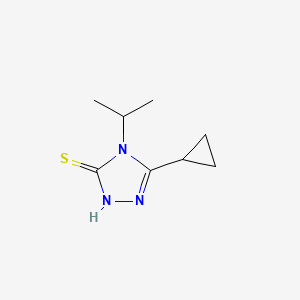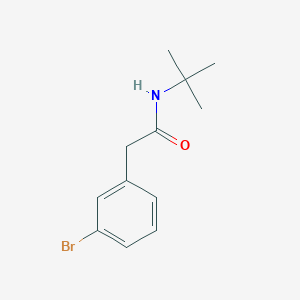
3-Fluoroazetidine
概要
説明
3-Fluoroazetidine is an organic compound belonging to the class of compounds known as fluoroazetidines. It is a colorless liquid, soluble in water and other polar solvents. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. This compound has been studied extensively in recent years due to its interesting properties and potential applications.
科学的研究の応用
Synthesis and Medicinal Chemistry
- Synthesis of Cyclic Fluorinated Beta-Amino Acid : 3-Fluoroazetidine-3-carboxylic acid has been synthesized as a new cyclic fluorinated beta-amino acid, demonstrating potential as a building block in medicinal chemistry. This synthesis involves bromofluorination and subsequent steps leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid, showcasing its utility in heterocyclic amino acid production (Van Hende et al., 2009).
Pharmacology
- Dipeptidyl Peptidase IV (DPP IV) Inhibition : 3-Fluoroazetidines, as a subtype of azetidine-based DPP IV inhibitors, have been explored for their structure-activity relationships. These compounds, including 3-fluoroazetidines, demonstrate sub-micromolar potency against DPP IV, indicating their potential in therapeutic applications (Ferraris et al., 2007).
Cancer Research
- Inhibition of Pancreatic Cancer Cell Growth : A study focused on the synthesis of 3-fluoro-Aze amino acids and trans,trans-3,4-Difluoroproline as peptide scaffolds. A specific compound, trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, was found to inhibit the growth of pancreatic cancer cells, comparable to the drug gemcitabine (Liu et al., 2015).
Drug Delivery and Metabolism
- Role in Fluoxetine Transport : Research into fluoxetine, an antidepressant drug, revealed its interaction with organic cation transporters (OCTs) at the blood-brain barrier (BBB), which is significant for its antidepressant efficacy. This study is relevant to the understanding of drug transport mechanisms involving similar molecular structures (Wang et al., 2021).
Chemical Analysis and Differentiation
- Analytical Characterization : A study focusing on the synthesis and analytical characterization of 3-fluorophenmetrazine (3-FPM) and its differentiation from other isomers highlights the importance of precise chemical analysis in identifying and characterizing compounds like this compound (McLaughlin et al., 2017).
作用機序
While specific studies on the mechanism of action of 3-Fluoroazetidine are limited, one study demonstrated that a compound containing a this compound moiety inhibited tubulin polymerization, induced apoptosis in MCF-7 cells, and induced a downregulation in the expression of anti-apoptotic Bcl2 and survivin with corresponding upregulation in the expression of pro-apoptotic Bax .
Safety and Hazards
3-Fluoroazetidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .
将来の方向性
特性
IUPAC Name |
3-fluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYAZBFZFIUIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394068 | |
| Record name | 3-fluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690257-76-2 | |
| Record name | 3-fluoroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Fluoroazetidine an attractive building block in medicinal chemistry?
A: this compound and its derivatives like this compound-3-carboxylic acid are structurally similar to proline and azetidine-2-carboxylic acid (Aze), both of which are naturally occurring amino acids. [, ] This similarity allows these fluorinated analogs to potentially mimic these natural amino acids in biological systems, leading to interesting biological activity. Furthermore, incorporating fluorine can alter a molecule's metabolic stability, lipophilicity, and conformational properties. [, ] These changes can enhance a drug's ability to cross biological membranes, resist degradation, and interact more favorably with its target.
Q2: Why is the stability of Aze-containing peptides a concern, and how does this compound address this issue?
A: Aze-containing peptides are prone to degradation via reverse aldol opening, particularly in environments with a pH above 8. [] This instability stems from the hydroxyl group in the Aze structure. this compound analogs are designed to overcome this limitation. Replacing the hydroxyl group with fluorine eliminates the possibility of reverse aldol cleavage, resulting in a more stable compound. [] This enhanced stability makes this compound derivatives promising candidates for developing new therapeutics.
Q3: How effective are existing synthetic routes for this compound and its derivatives?
A: Several research groups have developed synthetic routes for this compound and its derivatives. [, , ] Common strategies involve the use of N-protected alkenyl amines as starting materials. These undergo bromofluorination, followed by reduction and cyclization reactions to yield the desired this compound scaffold. [, , ] While these methods have proven successful, challenges remain in optimizing yields and developing more efficient and scalable synthetic routes.
Q4: What are the potential applications of this compound derivatives beyond medicinal chemistry?
A: While medicinal chemistry represents a primary area of interest, this compound's unique properties could be valuable in other fields. For instance, its incorporation into peptides and peptidomimetics could lead to new materials with enhanced stability and desirable properties. [] Furthermore, its use as a chiral building block in organic synthesis could lead to the development of new catalysts and asymmetric synthetic methodologies. Further research is necessary to fully explore and realize the broader potential of this intriguing molecule.
Q5: Are there any existing studies on the structure-activity relationship (SAR) of this compound derivatives?
A: Yes, research focusing on this compound derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors reveals valuable SAR insights. [] These studies demonstrated that the potency and selectivity of these compounds are influenced by the substituents attached to the azetidine nitrogen. For example, bulky hydrophobic amino acid groups linked to the nitrogen generally lead to increased inhibitory activity against DPP IV. [] This highlights the importance of structural modifications in modulating the biological activity of this compound derivatives.
Q6: Has this compound been used in the development of any PET tracers?
A: Yes, researchers have successfully incorporated this compound into aryl-piperidine derivatives to develop potent and selective PET tracers for Cholesterol 24-hydroxylase (CH24H). [] These tracers demonstrated high selectivity for CH24H in both in vitro and in vivo studies. Furthermore, PET imaging in non-human primates validated the ability of these this compound containing tracers to target CH24H-expressed regions in the brain. [] This example highlights the potential of this compound as a valuable scaffold for developing novel imaging agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)






![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
